trans-3-Vinylcyclohexyl acetate
Description
trans-3-Vinylcyclohexyl acetate is a cyclic ester derivative characterized by a vinyl-substituted cyclohexane ring esterified with acetic acid. This compound is structurally notable for its trans-configuration at the 3-position of the cyclohexyl ring, which confers distinct steric and electronic properties. It is primarily studied in organic chemistry and materials science for applications in fragrance synthesis, polymer precursors, and chiral catalysis.
Properties
CAS No. |
94386-64-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(1R,3R)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10-/m1/s1 |
InChI Key |
MFFQZYIDSYOHOP-NXEZZACHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@H](C1)C=C |
Canonical SMILES |
CC(=O)OC1CCCC(C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Vinylcyclohexyl acetate typically involves the following steps:
Starting Material: : Cyclohexene is used as the starting material.
Hydroxylation: : Cyclohexene undergoes hydroxylation to form cyclohexanol.
Oxidation: : Cyclohexanol is then oxidized to cyclohexanone.
Vinyl Group Introduction: : The cyclohexanone is subjected to a vinyl group introduction reaction to form trans-3-vinylcyclohexanol.
Esterification: : Finally, trans-3-vinylcyclohexanol is esterified with acetic acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
trans-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: : The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol.
Substitution: : The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed
Oxidation: : trans-3-Vinylcyclohexyl aldehyde or trans-3-Vinylcyclohexyl carboxylic acid.
Reduction: : trans-3-Vinylcyclohexanol.
Substitution: : Various substituted cyclohexyl acetates.
Scientific Research Applications
trans-3-Vinylcyclohexyl acetate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: : In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: : In the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which trans-3-Vinylcyclohexyl acetate exerts its effects depends on the specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetates
trans-3-Hexenyl Acetate
A structurally analogous compound, trans-3-hexenyl acetate (CAS 1708-82-3), shares the trans-configuration at the 3-position but differs in its aliphatic chain (hexenyl vs. vinylcyclohexyl). Key comparative insights include:
Key Differences :
- Volatility : Trans-3-hexenyl acetate is widely used in perfumery due to its volatility and odor profile, whereas the bulkier cyclohexyl derivative may exhibit lower volatility, favoring solid-state applications.
Zinc Acetate (Aqueous)
A 2013 study compared resonant inelastic X-ray scattering (RIXS) spectra of aqueous zinc acetate and pure water, revealing distinct electronic interactions between acetate ions and metal cations. For instance, zinc acetate exhibits enhanced electronic excitation features at ~535 eV, attributed to ligand-to-metal charge transfer (Fig. 4 in ). Such interactions are absent in organic acetates like this compound, highlighting the role of metal coordination in modulating acetate reactivity .
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